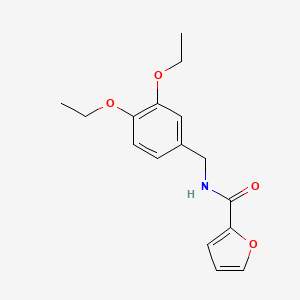

![molecular formula C18H17N3O5 B5575780 4-(2-{[(2-methoxybenzoyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5575780.png)

4-(2-{[(2-methoxybenzoyl)amino]acetyl}carbonohydrazonoyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-{[(2-methoxybenzoyl)amino]acetyl}carbonohydrazonoyl)benzoic acid, also known as MHY498, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

科学的研究の応用

Solubility and Solute Transfer Applications

Experimental solubilities and the study of solute transfer into 2-methoxyethanol have been determined for a range of compounds including 2-methoxybenzoic acid and its derivatives. This research aims at understanding the solubility behavior and deriving Abraham model correlations for describing solute transfer into 2-methoxyethanol, which can be crucial for pharmaceutical formulation and chemical processing applications (Hart et al., 2015).

Doping Applications in Polyaniline Synthesis

Benzoic acid and its derivatives, such as 2-methoxybenzoic acid, have been used as dopants for polyaniline, significantly influencing its electrical conductivity. This has implications for the development of conductive polymers, which are essential for electronic and optoelectronic devices. The study explores the synthesis and characterization of these doped polymers, showcasing their potential in advanced technologies (Amarnath & Palaniappan, 2005).

Plant Metabolism and Biochemical Transformations

Investigations into the O-demethylation of benzoic acids in wheat seedlings have revealed specific biochemical pathways for para methoxy groups, highlighting the metabolic transformations within plant systems. This research provides insights into plant biochemistry and the potential for engineering plant metabolism for agricultural and pharmaceutical purposes (Harms & Prieß, 1973).

Waste-free Synthesis of Condensed Heterocyclic Compounds

A study on the waste-free synthesis of condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling presents a green chemistry approach to creating complex organic molecules. This method, applied to 2-amino- and 2-hydroxybenzoic acids among others, emphasizes sustainable chemical synthesis with potential applications in drug development and material science (Shimizu et al., 2009).

Antimicrobial Activity of Novel Pyridine Derivatives

Research into the synthesis and antimicrobial activity of novel pyridine derivatives based on benzoic acid and its substitutes has led to the identification of compounds with significant antibacterial and antifungal properties. This work contributes to the ongoing search for new antimicrobial agents to combat resistant pathogens, highlighting the therapeutic potential of benzoic acid derivatives (Patel et al., 2011).

作用機序

Safety and Hazards

特性

IUPAC Name |

4-[(E)-[[2-[(2-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-26-15-5-3-2-4-14(15)17(23)19-11-16(22)21-20-10-12-6-8-13(9-7-12)18(24)25/h2-10H,11H2,1H3,(H,19,23)(H,21,22)(H,24,25)/b20-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIOBTZAIFSLGF-KEBDBYFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5575718.png)

![2-chloro-6-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5575736.png)

![1-(4-fluorophenyl)-4-[(morpholin-4-ylamino)methyl]-3-propyl-1H-pyrazol-5-ol](/img/structure/B5575748.png)

![O-ethyl S-methyl [{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]imidothiocarbonate](/img/structure/B5575760.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5575764.png)

![3-[3-(4-fluorophenoxy)propyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5575772.png)

![3-[(dimethylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5575788.png)

![ethyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5575791.png)

![{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide](/img/structure/B5575796.png)

![N'-cyano-N-(4-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]imidoformamide](/img/structure/B5575808.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5575811.png)